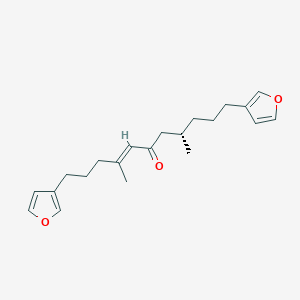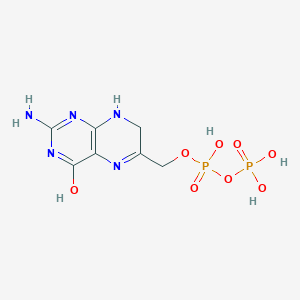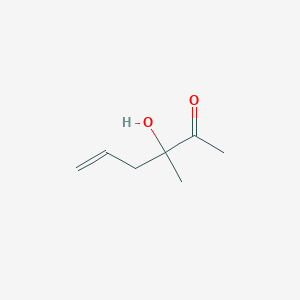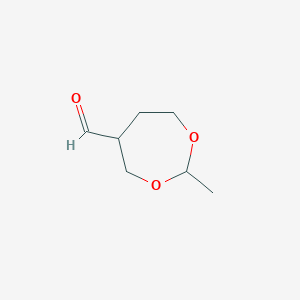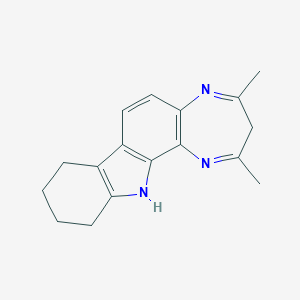
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-, also known as DHDMDC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. DHDMDC has a unique structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is not fully understood. However, it is believed that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- induces apoptosis in cancer cells by activating the caspase pathway. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. Additionally, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to have antioxidant and anti-inflammatory activity. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is its unique structure, which makes it a promising candidate for the development of new drugs. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to have a variety of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For the study of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- include the development of new drugs, the study of its mechanism of action, and the optimization of the synthesis method.
Synthesemethoden
The synthesis of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- involves the reaction of 2,4-dimethyl-1,2,3,4-tetrahydrocarbazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to yield (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been studied for its potential use as an anticancer agent. Several studies have shown that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been studied for its potential use as an antimicrobial agent. Studies have shown that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has antibacterial and antifungal activity against a variety of pathogens.
Eigenschaften
CAS-Nummer |
107369-98-2 |
|---|---|
Molekularformel |
C17H19N3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
4,6-dimethyl-3,7,18-triazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H19N3/c1-10-9-11(2)19-17-15(18-10)8-7-13-12-5-3-4-6-14(12)20-16(13)17/h7-8,20H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
YBCOITSWEXSWIE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C |
Kanonische SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C |
Andere CAS-Nummern |
107369-98-2 |
Synonyme |
2,4-Dimethyl-3,8,9,10,11,12-hexahydro-(1,4)diazepino(2,3-a)carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



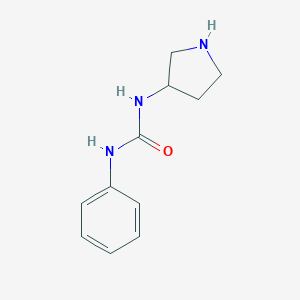
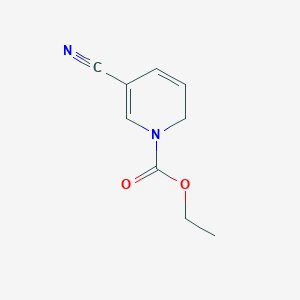

![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
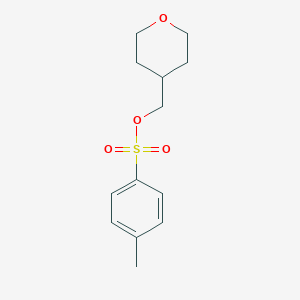
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
